6-(4-Iodoanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione
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Overview
Description
6-(4-Iodoanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of an iodoanilino group attached to a benzothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Iodoanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione typically involves the following steps:
Iodination of Aniline: The starting material, aniline, is iodinated using iodine and sodium bicarbonate in water to produce 4-iodoaniline.
Formation of Benzothiazole Ring: The 4-iodoaniline is then reacted with 2,5-dimethyl-1,3-benzothiazole-4,7-dione under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-Iodoanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base or a catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various anilino derivatives, while oxidation and reduction reactions can lead to different oxidation states of the benzothiazole ring .
Scientific Research Applications
6-(4-Iodoanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound is used in the development of advanced materials, such as functionalized graphene oxide, which has applications in electronics and nanotechnology.
Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a tool for studying cellular processes.
Mechanism of Action
The mechanism of action of 6-(4-Iodoanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit DNA polymerase, thereby affecting DNA replication and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Iodoaniline: A precursor in the synthesis of the target compound, known for its use in dye and drug manufacturing.
6-Anilino-1H-pyrimidine-2,4-dione: An analogue with similar biological activities, used as an inhibitor of DNA polymerase.
Uniqueness
6-(4-Iodoanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione is unique due to its specific substitution pattern and the presence of both iodoanilino and benzothiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
650635-87-3 |
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Molecular Formula |
C15H11IN2O2S |
Molecular Weight |
410.2 g/mol |
IUPAC Name |
6-(4-iodoanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione |
InChI |
InChI=1S/C15H11IN2O2S/c1-7-11(18-10-5-3-9(16)4-6-10)14(20)15-12(13(7)19)17-8(2)21-15/h3-6,18H,1-2H3 |
InChI Key |
VPBGLLWTTOEYIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N=C(S2)C)NC3=CC=C(C=C3)I |
Origin of Product |
United States |
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